5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Construction of the pyrrole ring: This might involve the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling of the benzimidazole and pyrrole rings: This step could involve a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Introduction of the amino group: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalyst selection: Using efficient and recyclable catalysts.
Reaction conditions: Optimizing temperature, pressure, and solvent systems.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: Could interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals, particularly for targeting specific diseases.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Used as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interference with cellular pathways: Affecting processes like signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their biological activities, including antifungal and antiviral properties.
Pyrrole derivatives: Often used in pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of the benzimidazole and pyrrole rings, along with the specific substitutions, might confer unique biological activities or chemical properties not found in other compounds.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-6-2-5-9-14(11)22-10-15(23)16(17(22)19)18-20-12-7-3-4-8-13(12)21-18/h2-9H,10,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVQJEXJSWWPOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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